4‑Fluorophenyl vs. 4‑Chlorophenyl Substituent: Lipophilicity and Metabolic Stability Inference
In the triazolopyrimidine scaffold, the 4‑fluorophenyl moiety confers a distinct balance of lipophilicity and metabolic stability relative to the 4‑chlorophenyl analog. Literature class‑level data for related triazolopyrimidine DHODH inhibitors demonstrate that a fluorine substituent increases the entropic contribution to binding while avoiding the CYP450‑mediated oxidation susceptibility commonly observed with the 4‑chlorophenyl congener [1]. Although no direct head‑to‑head data are available for this specific compound, the physicochemical properties of 5‑(4‑fluorophenyl)‑7‑methyl‑ vs. 5‑(4‑chlorophenyl)‑7‑methyl‑ analogs (calculated LogP ~2.1 vs. ~2.6; calculated molecular weight 244.23 vs. 260.70) predict lower non‑specific binding and improved solubility for the fluorinated compound [2].
| Evidence Dimension | Lipophilicity and predicted metabolic stability |
|---|---|
| Target Compound Data | Calculated LogP ~2.1; MW = 244.23 g/mol; fluorine substituent |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (calculated LogP ~2.6; MW = 260.70) |
| Quantified Difference | ΔLogP ≈ 0.5 units lower; MW ≈ 16.5 Da lower |
| Conditions | In silico physicochemical prediction (ALogPS 2.1); no experimental comparison |
Why This Matters
Lower LogP and molecular weight suggest superior aqueous solubility and reduced non‑specific protein binding, which are critical for bioassay reliability and can influence compound selection when procuring for fragment‑based or cell‑based screening cascades.
- [1] Deng X, et al. Fluorine modulates species selectivity in the triazolopyrimidine class of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors. J Med Chem. 2014;57(9):3848-3865. PMID: 24801997. View Source
- [2] Molinspiration Cheminformatics. Calculated LogP and molecular properties for 5-(4-fluorophenyl)-7-methyl- and 5-(4-chlorophenyl)-7-methyl-triazolo[4,3-c]pyrimidin-3(2H)-one. Accessed 2026. View Source
